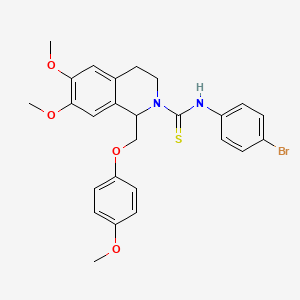

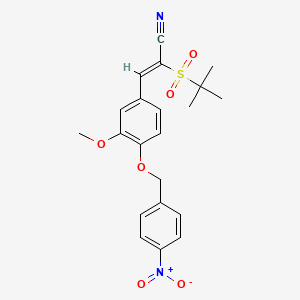

2-((Tert-butyl)sulfonyl)-3-(3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butyl)sulfonyl)-3-(3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Coupling Reagent in Synthesis

2-((Tert-butyl)sulfonyl)-3-(3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)prop-2-enenitrile and related compounds are valuable in synthesis due to their ability to react with various electrophiles. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with different electrophiles, yielding unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This versatility makes them a multi-coupling reagent equivalent to certain synthons (Auvray, Knochel, & Normant, 1985).

Stereoselective Intramolecular Arylation

These compounds also play a role in stereoselective intramolecular arylations. For example, the one-pot stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters involves these types of compounds. The asymmetric induction in this process is determined by an intermediate non-racemic enolate, without the need for an external source of chirality (Lupi et al., 2009).

Role in Reactions with Organolithium Reagent

In reactions with organolithium reagents, tert-butylsulfonyl compounds display distinctive behaviors. For example, the reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium results in the predominant formation of a dilithium derivative, showcasing a unique reaction pathway influenced by the tert-butylsulfonyl group (Stoyanovich, Gol'dfarb, & Chermanova, 1973).

Inhibition of Human Leukocyte Elastase

Compounds in this category, particularly cephem sulfones, have been studied for their inhibitory effects on human leukocyte elastase (HLE). The introduction of tert-butyl and phenyl ketones to these compounds enhances their potency in inhibiting HLE, making them significant in medicinal chemistry research (Alpegiani et al., 1994).

Applications in Magnetic Studies

In magnetic studies, derivatives like 1,3,5-Benzenetriyltris(N-tert-butyl nitroxide) show characteristic EPR fine structures indicative of quartet states. This property is significant for understanding the magnetic behavior of such compounds and their potential applications in material science and magnetic resonance studies (Kanno, Inoue, Koga, & Iwamura, 1993).

Properties

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-21(2,3)30(26,27)18(13-22)11-16-7-10-19(20(12-16)28-4)29-14-15-5-8-17(9-6-15)23(24)25/h5-12H,14H2,1-4H3/b18-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMXZRSYPJVKBX-WQRHYEAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)

![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)